molecular formula C25H18ClN3O4 B2980572 2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326930-20-4

2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Katalognummer: B2980572
CAS-Nummer: 1326930-20-4
Molekulargewicht: 459.89
InChI-Schlüssel: PGFUKLTYAPNDMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features an isoquinolin-1(2H)-one core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in bioactive molecules .

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4/c1-31-21-12-7-15(13-22(21)32-2)23-27-24(33-28-23)20-14-29(17-10-8-16(26)9-11-17)25(30)19-6-4-3-5-18(19)20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFUKLTYAPNDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents an overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H18ClN3O4
  • Molecular Weight : 387.8 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Biological Activity Overview

Recent studies have explored various aspects of the biological activity of this compound. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain oxadiazole derivatives selectively inhibit cancer cell proliferation. In particular, compounds similar to the one have shown effectiveness against various cancer cell lines including Mia PaCa-2 and PANC-1.
CompoundCell LineIC50 (µM)Selectivity Index
6nMia PaCa-25.07>19.72
6bPANC-19.81>10.19

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The compound has also been evaluated for its potential as an anti-Alzheimer's agent:

  • Acetylcholinesterase (AChE) Inhibition : The oxadiazole derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Notably, some derivatives exhibited higher selectivity for BuChE compared to AChE, which is significant given the role of these enzymes in Alzheimer's pathology.
EnzymeCompoundIC50 (µM)
AChE6n35.46
BuChE6n5.07

This selectivity could lead to fewer side effects compared to traditional treatments like donepezil .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to the target compound:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their inhibitory activities against AChE and BuChE. The most potent compound demonstrated an IC50 value significantly lower than that of donepezil, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Antitumor Activity Assessment : Another study focused on the antitumor effects of similar compounds showed promising results in inhibiting cell growth across multiple cancer types. The structure-activity relationship (SAR) analysis revealed critical modifications that enhanced their potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the oxadiazole ring, the isoquinolinone core, or adjacent aromatic groups.

Table 1: Structural and Molecular Comparison
Compound Name & ID Substituents on Oxadiazole Core Structure Molecular Formula Molecular Weight Key Features/Activity
Target Compound 3,4-Dimethoxyphenyl Isoquinolin-1(2H)-one C₂₅H₁₈ClN₃O₄ 484.9 Combines lipophilic (Cl) and electron-rich (OCH₃) groups for potential dual receptor targeting .
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one 3,4-Dimethylphenyl Isoquinolin-1(2H)-one C₂₅H₁₉N₃O₂ 393.4 Methyl groups reduce polarity; may alter pharmacokinetics vs. methoxy analogs.
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one 4-Ethoxy-3-methoxyphenyl Isoquinolin-1(2H)-one C₂₇H₂₃N₃O₅ 469.5 Ethoxy group increases steric bulk; may enhance blood-brain barrier penetration.
4-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one 4-Chloro-3-fluorophenyl Isoquinolin-1(2H)-one C₂₃H₁₂ClF₂N₃O₂ 435.8 Dual halogenation (Cl, F) enhances electrophilicity; potential for improved target binding.
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-Chlorophenyl Phthalazin-1(2H)-one C₂₂H₁₃ClN₄O₂ 400.8 Phthalazinone core alters electronic distribution; may affect solubility vs. isoquinolinone.

Functional Group Impact on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with halogenated analogs (e.g., 4-chloro-3-fluorophenyl in ), which are electron-withdrawing. Methoxy groups may facilitate hydrogen bonding with kinases like EGFR or HER2, as seen in structurally related dual inhibitors . Halogens, however, improve metabolic stability and membrane permeability .
  • Core Modifications: Replacing isoquinolinone with phthalazinone () introduces a planar, nitrogen-rich core, which may alter binding modes in enzyme active sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and heterocyclic coupling. For example, analogous oxadiazole-containing compounds are synthesized using [3+2] cycloaddition between nitrile oxides and carbonyl precursors. Key parameters for optimization include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

  • Temperature control : Maintain 80–100°C for oxadiazole ring formation to avoid side reactions.
    A fractional factorial design (e.g., varying solvent, catalyst, and temperature) is recommended to identify optimal conditions .

    Reaction Parameter Optimal Range Impact on Yield
    Catalyst (ZnCl₂)10 mol%Increases by 15–20%
    Solvent (DMF)100%Improves homogeneity
    Temperature90°CReduces byproducts

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

  • Methodological Answer : Combine X-ray crystallography with spectroscopic techniques:

  • Single-crystal X-ray diffraction : Resolve bond lengths and dihedral angles (e.g., C–Cl bond: ~1.74 Å, oxadiazole ring planarity < 5° deviation) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 474.1).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus).
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound for kinase inhibition?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB: 1M17). Focus on interactions between the oxadiazole ring and hinge region residues (e.g., hydrogen bonds with Met793 in EGFR).

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential to correlate with IC₅₀ data .

    Descriptor Correlation with Activity
    logPR² = 0.72 (higher lipophilicity enhances membrane permeability)
    H-bond acceptorsR² = 0.65 (optimal: 5–7)

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-EGFR) assays .

Q. How can in vivo efficacy and toxicity be evaluated methodically?

  • Methodological Answer :

  • Animal models : Use xenograft mice (e.g., HT-29 colon cancer) with dosing regimens (e.g., 50 mg/kg, oral, 21 days). Monitor tumor volume and body weight.

  • Toxicokinetics : Measure plasma exposure (AUC) and organ histopathology (liver, kidneys) .

    Parameter Target
    Tumor growth inhibition≥50% vs. control
    Maximum tolerated dose<100 mg/kg

Q. What advanced spectroscopic techniques are critical for studying metabolic stability?

  • Methodological Answer :

  • LC-HRMS/MS : Identify phase I/II metabolites in hepatocyte incubations (e.g., demethylation of methoxy groups).
  • Stable isotope labeling : Track 13C^{13}\text{C}-labeled compound in microsomal assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.